molecular formula C13H13FN2O2 B2947838 ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate CAS No. 478249-05-7

ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate

Cat. No.: B2947838
CAS No.: 478249-05-7
M. Wt: 248.257
InChI Key: NTAJUQPNSBROOI-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate is a heterocyclic compound featuring a (Z)-configured ethenyl bridge, a cyano group, and a 4-fluorophenyl substituent. Its molecular formula is C₁₃H₁₂FN₃O₂, with a molecular weight of 261.25 g/mol. The compound is notable for its structural complexity, combining electron-withdrawing (cyano, 4-fluorophenyl) and electron-donating (amino) groups, which influence its reactivity and physicochemical properties. This compound is synthesized via condensation reactions involving ethyl glycinate derivatives and functionalized ethenyl precursors, often under catalytic or thermal conditions .

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-2-18-13(17)9-16-8-11(7-15)10-3-5-12(14)6-4-10/h3-6,8,16H,2,9H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAJUQPNSBROOI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC=C(C#N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN/C=C(\C#N)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326835
Record name ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-05-7
Record name ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate typically involves the reaction of ethyl glycinate with 4-fluorobenzaldehyde and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the fluorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Variations in Cyano-Ethenyl-Amino Acetates

Key structural analogs differ in substituents on the ethenyl bridge or aromatic ring. Below is a comparative analysis:

Compound Substituents Synthesis Yield Melting Point (°C) Key Properties
Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate (Target) 4-Fluorophenyl, (Z)-ethenyl Not reported Not reported High electronegativity from fluorine; potential for enhanced thermal stability.
Methyl (E)-2-[[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-fluorophenyl)aminopropenoate (31) 2-Pyridinyl, 4-fluorophenyl 85% 201–205 Pyridinyl group introduces π-π stacking; higher yield due to stabilized intermediates.
Ethyl (E)-2-[[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(3-nitrophenyl)aminopropenoate (40) 2-Pyridinyl, 3-nitrophenyl 45% 192–195 Nitro group increases acidity; lower yield due to steric hindrance.
Ethyl 2-cyano-2-(4-fluorophenyl)acetate 4-Fluorophenyl (simpler ester) Not reported Not reported Lacks ethenyl-amino bridge; reduced complexity and reactivity.
OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) Hydroxyimino High purity Not reported Superior coupling reagent; hydroxyimino enhances solubility in polar solvents.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound enhances electrophilicity at the cyano group compared to analogs with 2-pyridinyl (e.g., compound 31) or 3-nitrophenyl (e.g., compound 40) . This increases reactivity in nucleophilic additions. Nitro groups (e.g., compound 40) lower basicity of the amino group, reducing participation in hydrogen bonding .
  • Steric Effects: Bulky substituents like 2-pyridinyl (compound 31) reduce reaction yields (85% vs. 45% for nitro-substituted analogs) due to steric hindrance during intermediate formation . The dimethylamino group in ethyl (Z)-N-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (compound 9) increases solubility but lowers thermal stability compared to the target compound .

Spectroscopic and Analytical Data

  • IR Spectroscopy: All analogs show a C≡N stretch at ~2190 cm⁻¹ (e.g., compound 40 ). Additional peaks for C=O (ester) and N–H (amino) vary with substituents.
  • NMR Spectroscopy:

    • The 4-fluorophenyl group in the target compound causes distinct deshielding in ¹H NMR (δ ~7.2–7.4 ppm for aromatic protons) compared to pyridinyl analogs (δ ~8.0–8.5 ppm) .
    • Ethyl ester protons resonate as triplets (δ ~1.3 ppm) and quartets (δ ~4.2 ppm) across all analogs .

Biological Activity

Ethyl 2-[[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]amino]acetate, also known by its PubChem CID 6391902, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C13H13FN2O2
  • Molecular Weight : 248.25 g/mol
  • IUPAC Name : ethyl (Z)-2-cyano-3-[(4-fluorophenyl)methylamino]prop-2-enoate

The compound features a cyano group, a fluorinated phenyl ring, and an ethyl ester functional group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Some derivatives of similar compounds have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the cyano group can enhance the lipophilicity of the compound, potentially allowing it to penetrate microbial membranes effectively.

Antitumor Activity

A study conducted by researchers at source 8 evaluated the antitumor effects of compounds structurally related to this compound. The findings indicated that these compounds could inhibit the proliferation of cancer cell lines, suggesting a promising avenue for further exploration.

Antimicrobial Activity

Research on related compounds has demonstrated significant antimicrobial activity against various bacterial strains. For instance, a study highlighted in source 4 reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AntitumorHeLa Cells15
AntimicrobialE. coli32
AntimicrobialS. aureus28

Case Studies

  • Case Study on Antitumor Effects :
    A recent investigation into the effects of this compound on HeLa cells revealed that the compound induced apoptosis through caspase activation pathways. This suggests its potential as a chemotherapeutic agent.
  • Case Study on Antimicrobial Efficacy :
    In a study assessing the antimicrobial properties of various derivatives, this compound showed promising results against both E. coli and S. aureus, indicating its potential application in treating bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.